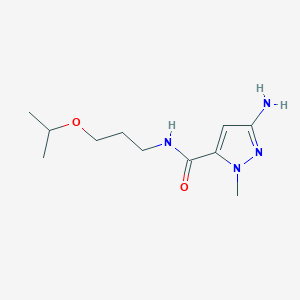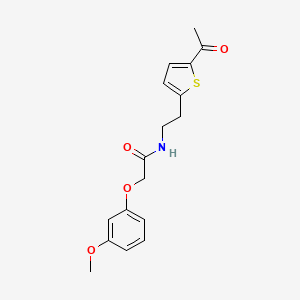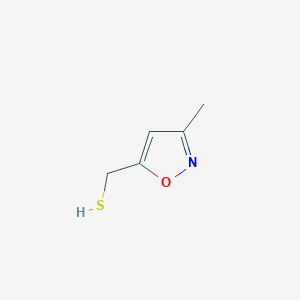
3-Cyclohexylprop-2-enyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexylprop-2-enyl bromide is an organic compound with the molecular formula C9H15Br It is a brominated derivative of cyclohexylpropene, characterized by the presence of a bromine atom attached to the second carbon of the propene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexylprop-2-enyl bromide typically involves the reaction of cyclohexylmagnesium bromide with 2,3-dibromopropene. The process is carried out in an anhydrous ether solvent under reflux conditions. The reaction mixture is then treated with hydrochloric acid to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclohexylprop-2-enyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclohexylpropene.
Addition Reactions: The double bond in the propene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Elimination Reactions: Often carried out using strong bases such as sodium ethoxide or potassium tert-butoxide.
Addition Reactions: Halogenation reactions use bromine or chlorine in inert solvents like carbon tetrachloride or dichloromethane.
Major Products Formed:
Nucleophilic Substitution: Produces derivatives such as alcohols, ethers, or amines.
Elimination Reactions: Yields cyclohexylpropene.
Addition Reactions: Forms dihalides or halohydrins depending on the reagents used.
Applications De Recherche Scientifique
3-Cyclohexylprop-2-enyl bromide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of bioactive compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
Mécanisme D'action
The mechanism of action of 3-Cyclohexylprop-2-enyl bromide primarily involves its reactivity as an electrophile. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The compound can also participate in addition reactions due to the presence of the double bond in the propene chain. These reactions are crucial for its applications in organic synthesis and material science.
Comparaison Avec Des Composés Similaires
Cyclohexylmethyl bromide: Similar in structure but lacks the double bond in the propene chain.
Cyclohexylpropyl bromide: Similar but with a saturated propyl chain instead of the unsaturated propene chain.
Cyclohexylvinyl bromide: Similar but with a vinyl group instead of the propene chain.
Uniqueness: 3-Cyclohexylprop-2-enyl bromide is unique due to the presence of both a cyclohexyl group and an unsaturated propene chain, which imparts distinct reactivity and versatility in chemical reactions. This combination makes it a valuable intermediate in organic synthesis and other scientific applications.
Propriétés
Numéro CAS |
131719-68-1 |
|---|---|
Formule moléculaire |
C9H15Br |
Poids moléculaire |
203.12 g/mol |
Nom IUPAC |
3-bromoprop-1-enylcyclohexane |
InChI |
InChI=1S/C9H15Br/c10-8-4-7-9-5-2-1-3-6-9/h4,7,9H,1-3,5-6,8H2 |
Clé InChI |
OQDAFSPCBVBKNR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C=CCBr |
SMILES canonique |
C1CCC(CC1)C=CCBr |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2502433.png)
![N'-(3-fluoro-4-methylphenyl)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]ethanediamide](/img/structure/B2502434.png)



![6-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2502442.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2502443.png)
![Methyl 7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B2502444.png)
![4-chloro-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2502445.png)



![9-(4-fluorophenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![1-[2-(Furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-2-yl)urea](/img/structure/B2502455.png)
